molecular formula C12H12ClN3O2S B4692093 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide

2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide

Cat. No. B4692093
M. Wt: 297.76 g/mol
InChI Key: LCMKNGACBPBZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by blocking the activity of JAK enzymes.

Mechanism of Action

2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is a JAK inhibitor that blocks the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound reduces the production of pro-inflammatory cytokines and modulates the immune system response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and suppress the immune system response in various diseases. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). In addition, this compound has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune system response.

Advantages and Limitations for Lab Experiments

2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, it also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Another direction is to develop new JAK inhibitors with improved potency, selectivity, and safety profiles. Finally, further studies are needed to elucidate the long-term effects of this compound on the immune system and its potential side effects in humans.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a JAK inhibitor that blocks the activity of JAK enzymes, reducing inflammation and modulating the immune system response. While it has several advantages for lab experiments, it also has limitations, such as its poor solubility in water and potential toxicity at high concentrations. Further research is needed to investigate its potential therapeutic applications in other diseases and to develop new JAK inhibitors with improved potency, selectivity, and safety profiles.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune system response in these diseases.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7-3-4-9(13)10(5-7)18-8(2)11(17)15-12-16-14-6-19-12/h3-6,8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKNGACBPBZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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